Decarbamoylation Rate Advantage
The decarbamoylation rate of carbamoylated AChE is determined by the N‑substituent size. Kovarik et al. (2018) demonstrated that N‑monomethylcarbamoyl‑AChE decarbamoylates ~4‑fold slower than the corresponding N‑unsubstituted carbamoyl‑AChE, while N,N‑dimethyl‑ and N‑ethyl‑N‑methyl‑carbamoyl‑AChE are slowed by factors of ~70 and ~800, respectively [1]. Methyl N-(2-methylsulfanylethyl)carbamate carries an N‑H (not N‑methyl or N,N‑dialkyl) substituent, placing it in the fastest‑decarbamoylating structural class. Quantitative decarbamoylation rate constants or half‑lives for the specific compound have not been published; the differential is therefore a class‑level inference supported by a systematic structure‑kinetic study.
| Evidence Dimension | Decarbamoylation rate (fold‑change in rate constant relative to N‑unsubstituted carbamate) |
|---|---|
| Target Compound Data | Predicted: fastest decarbamoylation among N‑alkyl carbamates (N‑H class baseline) |
| Comparator Or Baseline | N‑monomethylcarbamoyl‑AChE: ~4‑fold slower decarbamoylation than N‑H baseline. N,N‑dimethylcarbamoyl‑AChE: ~70‑fold slower. N‑ethyl‑N‑methylcarbamoyl‑AChE: ~800‑fold slower. |
| Quantified Difference | Target compound (N‑H) is predicted to decarbamoylate ~4× faster than its N‑methyl analog methomyl and ~70× faster than an N,N‑dimethyl analog. |
| Conditions | Human recombinant AChE; pH 7.0, 25 °C; solvent deuterium oxide isotope effects measured (Kovarik et al., 2018). Specific data for target compound not measured; class inference only. |
Why This Matters
Faster decarbamoylation translates to shorter‑duration AChE inhibition, which directly informs selection of this compound for experiments requiring transient enzyme inhibition or reduced cumulative toxicity relative to N‑methyl carbamate pesticides.
- [1] Kovarik Z. et al. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Arch Biochem Biophys. 2018;655:67–74. View Source
